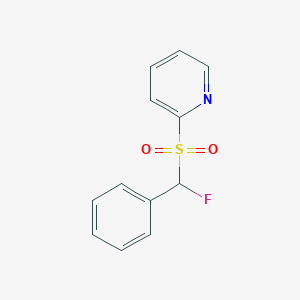
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine is an organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a fluorinated phenyl group attached to a sulfonyl group, which is further connected to a pyridine ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Fluoro(phenyl)methyl)sulfonyl)pyridine typically involves the reaction of a fluorinated benzyl sulfone with a pyridine derivative. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the pyridine.
Nucleophilic Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), acids (e.g., H₂SO₄), and other electrophiles.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated pyridine derivatives, while nucleophilic substitution can produce various substituted phenyl sulfone compounds .
Scientific Research Applications
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((Fluoro(phenyl)methyl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
Phenylsulfonylpyridine: Lacks the fluorine atom but shares the sulfonyl-pyridine structure.
Uniqueness
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine is unique due to the presence of both a fluorinated phenyl group and a sulfonyl-pyridine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10FNO2S |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[fluoro(phenyl)methyl]sulfonylpyridine |
InChI |
InChI=1S/C12H10FNO2S/c13-12(10-6-2-1-3-7-10)17(15,16)11-8-4-5-9-14-11/h1-9,12H |
InChI Key |
FRJDBSUUWIFOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(F)S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


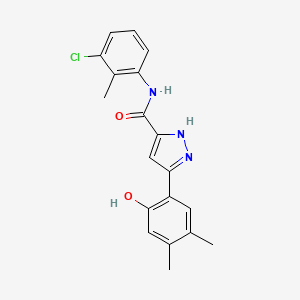
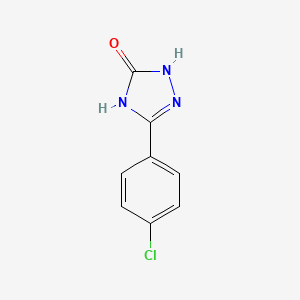
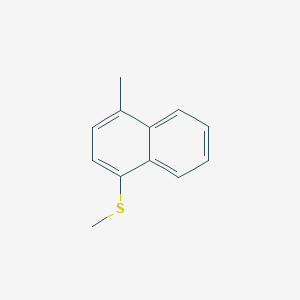
![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)

![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)

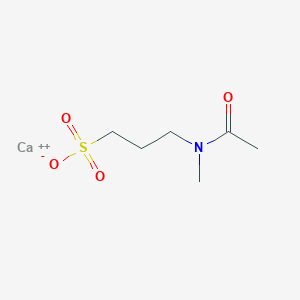

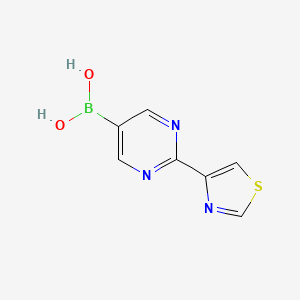
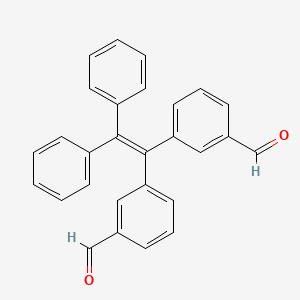
![2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087319.png)
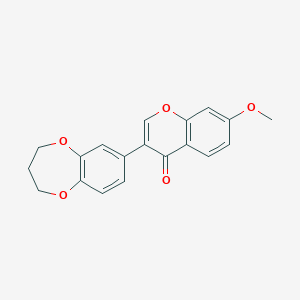
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087351.png)
